molecular formula C21H20ClN5O3 B2843744 N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-87-1

N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2843744
CAS No.: 946230-87-1
M. Wt: 425.87
InChI Key: SYFIXHVREJDMPK-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazo[2,1-c][1,2,4]triazine skeleton, with additional substituents attached to the ring. The exact 3D structure could be determined using computational methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

Triazines are known to undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that this compound would undergo would depend on the nature of the substituents and the reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing novel compounds with structural similarities to N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. These compounds are primarily synthesized for their potential applications in medicinal chemistry, including their roles as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.

  • Synthesis and Biological Activity : Compounds derived from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with amino thioureas have shown significant cyclooxygenase-2 (COX-2) inhibitory activities, analgesic, and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : New 1,2,4-triazole derivatives have been synthesized, displaying good to moderate activities against various microorganisms, showcasing the potential of these compounds in addressing antimicrobial resistance (Bektaş et al., 2007).

  • Carbon Dioxide Capture : Triazine-based benzimidazole-linked polymers have demonstrated significant CO2 adsorption capacities, indicating their usefulness in addressing environmental concerns related to greenhouse gas emissions (Sekizkardes et al., 2014).

  • Antitumor Properties : Novel compounds with the imidazo[2,1-c][1,2,4]triazine structure have shown promising antiproliferative activities against various cancer cell lines, suggesting their potential as antitumor agents (Hranjec et al., 2012).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFIXHVREJDMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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